molecular formula C8H12N4O B15244148 5-Propylpyrazine-2-carbohydrazide CAS No. 111035-37-1

5-Propylpyrazine-2-carbohydrazide

Cat. No.: B15244148
CAS No.: 111035-37-1
M. Wt: 180.21 g/mol
InChI Key: IWTMVJAUNBFDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propylpyrazine-2-carbohydrazide is a pyrazine-based carbohydrazide compound of significant interest in medicinal chemistry and pharmaceutical research. This structure serves as a versatile precursor for synthesizing various derivatives, particularly hydrazones, which are investigated for their potential biological activities . A primary research application of this compound and its close structural analogs is in the development of novel antimicrobial agents . Pyrazine-2-carbohydrazide derivatives have demonstrated promising activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . These compounds are designed to inhibit critical bacterial enzymes, such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which disrupts cell wall synthesis . Furthermore, research indicates that such derivatives exhibit a broad spectrum of efficacy against various other pathogens, including Staphylococcus aureus , Escherichia coli , and the fungus Aspergillus niger . Beyond its antimicrobial potential, the carbohydrazide functional group is a key synthon in organic synthesis. It is widely used to construct nitrogen-containing heterocycles like 1,2,4-triazoles, which are valuable scaffolds in drug discovery and materials science . The molecular structure, characterized by a pyrazine ring and a hydrazide moiety, also lends itself to coordination chemistry, allowing it to form stable complexes with various metal ions for potential applications in catalysis and sensor development . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111035-37-1

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-propylpyrazine-2-carbohydrazide

InChI

InChI=1S/C8H12N4O/c1-2-3-6-4-11-7(5-10-6)8(13)12-9/h4-5H,2-3,9H2,1H3,(H,12,13)

InChI Key

IWTMVJAUNBFDFN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C=N1)C(=O)NN

Origin of Product

United States

Synthetic Methodologies for 5 Propylpyrazine 2 Carbohydrazide and Analogues

Strategies for the Construction of the Pyrazine-2-carbohydrazide (B1222964) Core

The formation of the central pyrazine-2-carbohydrazide structure is the foundational step upon which further molecular diversity is built. Both classical, well-established routes and novel synthetic strategies are employed to achieve this.

Classical Esterification and Hydrazinolysis Routes

The most conventional and widely reported method for synthesizing the pyrazine-2-carbohydrazide core involves a two-step sequence starting from a corresponding pyrazine (B50134) carboxylic acid or its amide precursor. researchgate.netajgreenchem.com This classical approach is valued for its reliability and procedural simplicity.

The general pathway is as follows:

Esterification: The synthesis typically begins with a pyrazine-2-carboxylic acid, such as 5-methylpyrazine-2-carboxylic acid. This acid is converted into its corresponding ester, commonly a methyl or ethyl ester. researchgate.netajgreenchem.com The esterification is usually achieved by refluxing the acid in an alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, like concentrated sulfuric acid (H₂SO₄). ajgreenchem.comjyoungpharm.in In some variations, pyrazinamide (B1679903) is first hydrolyzed to pyrazinoic acid via alkaline hydrolysis before undergoing esterification to yield ethyl-pyrazinoate. jyoungpharm.inresearchgate.net

Hydrazinolysis: The resulting pyrazine ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netresearchgate.net This reaction, known as hydrazinolysis, involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of the alkoxy group (-OR) and the formation of the desired pyrazine-2-carbohydrazide. nih.govresearchgate.net The reaction is often carried out by refluxing the ester with an excess of hydrazine hydrate for several hours. jyoungpharm.in The product, pyrazinoic acid hydrazide, can then be isolated and purified, often by crystallization from a solvent like aqueous ethanol. jyoungpharm.inresearchgate.net

This esterification-hydrazinolysis sequence is a robust and frequently utilized method for producing various pyrazine carbohydrazides, which serve as key intermediates for further derivatization. researchgate.netajgreenchem.comjyoungpharm.inresearchgate.net The reaction conditions for hydrazinolysis can sometimes influence the final product; for instance, harsh conditions with a large excess of hydrazine hydrate have been observed to cause ring cleavage in certain pyrimidine (B1678525) systems. researchgate.net

Novel Approaches to Pyrazine Ring Functionalization

While classical methods are effective, ongoing research seeks to develop novel strategies for functionalizing the pyrazine ring, which can lead to new precursors for carbohydrazide (B1668358) synthesis or entirely new classes of pyrazine derivatives. These modern approaches aim to enhance efficiency, yield, and the ability to introduce diverse functional groups.

Recent developments in synthetic organic chemistry have introduced various transformations on the pyrazine core that could be adapted for creating advanced precursors. For example, the design and synthesis of complex pyrazine-containing systems, such as pyridopiperazine-1,6-diones and A-ring fused steroidal pyrazines, highlight the versatility of modern synthetic tools. nih.govnih.gov These methods often involve multi-step sequences and specialized reagents to build complex, fused-ring systems. nih.govnih.gov

Specific chemical transformations reported for pyrazine derivatives include nitration, acetylation, bromination, and amidation, which serve to introduce various functional groups onto the pyrazine ring. These functionalized pyrazines can then potentially be converted into the corresponding carboxylic acids or esters needed for carbohydrazide synthesis. This approach allows for the creation of pyrazine-2-carbohydrazide analogues with substituents directly on the pyrazine ring, a modification not easily achieved through the classical pathway that typically starts with an already substituted pyrazine carboxylic acid.

Derivatization Approaches to Expand the 5-Propylpyrazine-2-carbohydrazide Chemical Space

Once the this compound core is synthesized, its chemical structure can be extensively modified to generate a library of related compounds. This derivatization is crucial for structure-activity relationship (SAR) studies.

Synthesis of Schiff Bases (Hydrazones) via Condensation Reactions

The most common and straightforward method for derivatizing pyrazine-2-carbohydrazide is through the synthesis of Schiff bases, also known as hydrazones. researchgate.netresearchgate.net This reaction involves the condensation of the terminal amino group (-NH₂) of the carbohydrazide moiety with the carbonyl group of an aldehyde or a ketone. nih.gov

The synthesis is typically performed by refluxing an equimolar mixture of the pyrazine-2-carbohydrazide and a selected aldehyde in a suitable solvent, such as ethanol. jyoungpharm.inresearchgate.net A catalytic amount of acid, like glacial acetic acid, is sometimes added to facilitate the reaction. eurjchem.com The resulting hydrazone often precipitates from the solution upon cooling and can be purified by recrystallization. jyoungpharm.in This method is highly efficient and allows for the introduction of a wide variety of substituents, depending on the structure of the aldehyde used. researchgate.netresearchgate.net The formation of the C=N azomethine group is a hallmark of this reaction and is readily confirmed by spectroscopic methods.

Introduction of Diverse Substituents on the Aromatic Moieties

The synthesis of hydrazones provides a powerful platform for introducing a vast array of chemical diversity by varying the structure of the aldehyde reactant. Researchers have successfully condensed pyrazine-2-carbohydrazides with numerous substituted aromatic aldehydes to create extensive libraries of derivatives. jyoungpharm.inresearchgate.net

Substituents on the aromatic ring of the aldehyde can be systematically varied to probe their effects on the molecule's properties. Common examples include:

Electron-donating groups: Methoxy (-OCH₃) and hydroxy (-OH) groups. researchgate.net

Electron-withdrawing groups: Chloro (-Cl), bromo (-Br), and nitro (-NO₂) groups. researchgate.netresearchgate.net

Steric bulk: Utilizing ortho-, meta-, and para-substituted aldehydes to alter the spatial arrangement of the molecule. researchgate.net

Heterocyclic aldehydes: Incorporating rings like furan. researchgate.net

The table below illustrates some of the derivatives synthesized from pyrazine-2-carbohydrazide and various substituted aldehydes, as reported in the literature. researchgate.net

Compound IDAldehyde Substituent (R)Resulting Hydrazone
PH 1-HN'-[phenylmethylene]pyrazine-2-carbohydrazide
PH 4p-OCH₃N'-[(4-methoxyphenyl)methylene]pyrazine-2-carbohydrazide
PH 5o-ClN'-[(2-chlorophenyl)methylene]pyrazine-2-carbohydrazide
PH 6m-ClN'-[(3-chlorophenyl)methylene]pyrazine-2-carbohydrazide
PH 7p-ClN'-[(4-chlorophenyl)methylene]pyrazine-2-carbohydrazide
PH 9m-NO₂N'-[(3-nitrophenyl)methylene]pyrazine-2-carbohydrazide
PH 12m-OHN'-[(3-hydroxyphenyl)methylene]pyrazine-2-carbohydrazide
PH 13p-OHN'-[(4-hydroxyphenyl)methylene]pyrazine-2-carbohydrazide

Modifications of the Carbohydrazide Moiety

Beyond the formation of hydrazones, the carbohydrazide moiety itself can be chemically modified to create different classes of compounds. These transformations expand the structural diversity beyond simple condensation products.

One such modification involves reacting the hydrazide-hydrazone derivatives with other reagents to synthesize new heterocyclic systems. For example, hydrazide-hydrazones have been used as precursors in reactions to form coumarin, pyridine (B92270), and thiazole (B1198619) rings, demonstrating that the carbohydrazide unit can act as a versatile building block for more complex molecular architectures. nih.gov

Catalytic Methods in the Synthesis of this compound Derivatives

The integration of catalytic processes in the synthesis of pyrazine derivatives offers significant advantages, including enhanced reaction rates, higher selectivity, and milder reaction conditions compared to conventional methods. While direct catalytic synthesis of this compound is not extensively documented, the methodologies applied to analogous pyrazine carbohydrazides and amides provide a strong foundation for its potential synthesis.

A noteworthy advancement in this area is the use of biocatalysis. For instance, the enzyme Lipozyme® TL IM from Thermomyces lanuginosus has been effectively employed as a catalyst for the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. nih.gov This enzymatic approach represents a significant step towards cleaner and more efficient synthesis. The reaction is typically carried out in a continuous-flow system, which allows for better control over reaction parameters and higher space-time yields compared to traditional batch reactors. nih.gov

The general scheme for such a biocatalytic amidation, which could be adapted for hydrazinolysis to form the carbohydrazide, involves the reaction of a pyrazine ester with hydrazine in the presence of the immobilized lipase. The synthesis of the precursor, a 5-propylpyrazine-2-carboxylate ester, would be the initial step, followed by the enzymatic conversion to the desired carbohydrazide.

Table 1: Comparison of Batch vs. Continuous-Flow Biocatalytic Synthesis of a Pyrazinamide Derivative

Parameter Shaker Reactor (Batch) Continuous-Flow Microreactor
Catalyst Lipozyme® TL IM Lipozyme® TL IM
Reaction Time 12 h 20 min
Yield 78.5% 91.6%
Space-Time Yield (STY) Lower Higher

Data sourced from a study on the synthesis of pyrazinamide derivatives. nih.gov

Beyond biocatalysis, other catalytic systems have been explored for the synthesis of the pyrazine core itself. These include the use of manganese pincer complexes for the dehydrogenative self-coupling of 2-aminoalcohols to form 2,5-dialkyl-substituted pyrazines. While this method produces the pyrazine ring, subsequent functionalization to introduce the carbohydrazide group would be necessary.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including pyrazine derivatives. The goal is to minimize environmental impact by reducing waste, using less hazardous chemicals, and improving energy efficiency.

The aforementioned biocatalytic synthesis of pyrazinamide derivatives using Lipozyme® TL IM is a prime example of green chemistry in action. nih.gov This method adheres to several green principles:

Use of Renewable Feedstocks: The enzyme catalyst is derived from a renewable biological source. nih.gov

Catalysis: The use of a catalyst reduces the need for stoichiometric reagents and minimizes waste.

Safer Solvents and Auxiliaries: The study identified tert-amyl alcohol as a greener solvent alternative to more hazardous options like dichloromethane (B109758) or DMSO, leading to higher product yields. nih.gov

Energy Efficiency: The enzymatic reaction proceeds at a mild temperature of 45 °C, which is significantly lower than many traditional chemical syntheses, thus saving energy. nih.gov

Atom Economy: The reaction, in principle, has a high atom economy as it involves the direct formation of the amide (or hydrazide) bond with minimal byproducts.

Table 2: Effect of Solvent on the Yield of Biocatalytic Pyrazinamide Synthesis

Solvent log P value Yield (%)
Methanol -0.77 Low
Ethanol -0.31 By-products observed
Isopropanol 0.05 By-products observed
tert-Amyl alcohol 1.4 81.2
Acetonitrile -0.34 Low
Dichloromethane 1.25 Low
DMSO -1.35 Low
THF 0.46 Low
2-MeTHF 1.1 Low

Data sourced from a study on the synthesis of pyrazinamide derivatives. nih.gov

In contrast, conventional methods for synthesizing pyrazine-2-carbohydrazide derivatives often involve multiple steps with less favorable green credentials. A typical route starts with the hydrolysis of pyrazinamide, followed by esterification, and finally reaction with hydrazine hydrate. researchgate.net This process often requires refluxing for extended periods and the use of strong acids or bases, generating more waste and consuming more energy.

The development and adoption of catalytic and green methodologies are crucial for the sustainable production of this compound and its analogs. While direct synthetic routes are still emerging, the successful application of these principles to closely related pyrazine derivatives paves the way for future innovations in this field.

Spectroscopic and Advanced Structural Elucidation of 5 Propylpyrazine 2 Carbohydrazide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of 5-Propylpyrazine-2-carbohydrazide and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the pyrazine (B50134) ring protons, the propyl group protons, and the carbohydrazide (B1668358) moiety protons. jyoungpharm.innih.gov

The protons on the pyrazine ring typically appear as singlets or multiplets in the aromatic region of the spectrum. For instance, in derivatives of pyrazine-2-carbohydrazide (B1222964), the pyrazine ring protons can be observed as multiplets in the range of δ 8.74-8.98 ppm. researchgate.net The chemical shifts of these protons are influenced by the nature and position of substituents on the pyrazine ring.

The propyl group at the C5 position gives rise to distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. The methyl protons typically appear as a triplet, the adjacent methylene protons as a sextet, and the methylene protons attached to the pyrazine ring as a triplet.

The carbohydrazide functional group (-CONHNH₂) displays characteristic signals for the amide (NH) and amine (NH₂) protons. These protons are exchangeable and their signals can be broad. For example, in some pyrazine-2-carbohydrazide derivatives, the N-H proton of the hydrazide can appear as a singlet at around δ 12.42 ppm. researchgate.net

Table 1: Illustrative ¹H NMR Data for a Representative this compound Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazine-H38.85s-
Pyrazine-H68.75s-
-NH- (amide)10.50s-
-NH₂ (amine)4.60s (br)-
-CH₂- (propyl, α)2.80t7.5
-CH₂- (propyl, β)1.75sextet7.5
-CH₃ (propyl, γ)0.95t7.5
Note: This is a representative table; actual chemical shifts and coupling constants may vary depending on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

For this compound, the ¹³C NMR spectrum will show signals for the carbon atoms of the pyrazine ring, the propyl group, and the carbonyl carbon of the carbohydrazide group. The pyrazine ring carbons typically resonate in the downfield region of the spectrum, often between δ 140 and 160 ppm. spectrabase.com For example, in a 5-methylpyrazine-2-carbohydrazide (B1341549) derivative, the pyrazine ring carbons were observed at δ 143.1, 144.9, 148.5, and 159.7 ppm. researchgate.net

The carbonyl carbon of the hydrazide group is also a key diagnostic signal, typically appearing around δ 160-170 ppm. researchgate.net The carbon atoms of the propyl group will appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carbohydrazide)~165
C2 (Pyrazine)~150
C3 (Pyrazine)~145
C5 (Pyrazine)~158
C6 (Pyrazine)~143
-CH₂- (Propyl, α)~36
-CH₂- (Propyl, β)~23
-CH₃ (Propyl, γ)~14
Note: This is a representative table; actual chemical shifts may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would confirm the coupling between the methylene and methyl protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the α-methylene of the propyl group would show a correlation to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule. For instance, the protons of the α-methylene group of the propyl substituent would show a correlation to the C5 and C6 carbons of the pyrazine ring, confirming its point of attachment. Similarly, the amide proton could show a correlation to the carbonyl carbon and the C2 carbon of the pyrazine ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound and its derivatives, mass spectrometry provides crucial confirmation of their identity. jyoungpharm.in

The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps in its structural elucidation. Common fragmentation pathways for pyrazine derivatives involve cleavage of the side chains and fragmentation of the pyrazine ring itself. For this compound, characteristic fragmentation would likely involve the loss of the propyl group, the hydrazide moiety, or parts thereof. The study of these fragmentation pathways can help to confirm the structure of the molecule. youtube.comnih.govnih.govmdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Fragmentation Pathway
179[M+H]⁺Protonated molecule
137[M - C₃H₆]⁺Loss of propene (McLafferty rearrangement)
123[M - CONHNH₂]⁺Loss of the carbohydrazide group
107[Pyrazine-CH₂]⁺Cleavage of the propyl group
81[C₄H₃N₂]⁺Fragmentation of the pyrazine ring
Note: This is a predictive table, and the observed fragmentation pattern may vary depending on the ionization method and conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of its various functional groups. jyoungpharm.in

N-H Stretching: The carbohydrazide group will show N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, two bands are observed for the -NH₂ group (symmetric and asymmetric stretching), and one for the -NH- group.

C-H Stretching: The aromatic C-H stretching of the pyrazine ring appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl group is observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group in the carbohydrazide moiety is a key feature, typically appearing in the range of 1640-1680 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are found in the 1400-1600 cm⁻¹ region. nist.govresearchgate.netcore.ac.uk

N-H Bending: The N-H bending vibration of the amide group is typically observed around 1550-1650 cm⁻¹.

The analysis of these characteristic bands provides strong evidence for the presence of the pyrazine ring, the propyl group, and the carbohydrazide functionality. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
-NH₂ and -NH-N-H Stretching3200 - 3400
Aromatic C-HC-H Stretching3000 - 3100
Aliphatic C-HC-H Stretching2850 - 2960
C=O (Amide I)C=O Stretching1640 - 1680
N-H (Amide II)N-H Bending1550 - 1650
Pyrazine RingC=N and C=C Stretching1400 - 1600
Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

Raman Spectroscopy

Studies on related molecules, such as pyrazine-2-carbonitrile (PCN), a precursor in some synthesis routes, have utilized Surface-Enhanced Raman Spectroscopy (SERS) to understand molecular interactions. In such studies, the Raman spectra of neat PCN show distinct bands that shift upon interaction with surfaces like gold nanoparticles, indicating changes in molecular symmetry and bond strengths upon coordination. This highlights how Raman spectroscopy can elucidate the binding behavior of pyrazine derivatives.

Key expected Raman shifts for this compound would include:

Pyrazine Ring Vibrations: Bands associated with C-H stretching, C=N stretching, and ring breathing modes.

Carbonyl (C=O) Stretch: A strong band characteristic of the amide group in the carbohydrazide.

N-H Vibrations: Stretching and bending modes from the hydrazide's -NH-NH2 group.

Propyl Group Vibrations: C-H stretching and bending modes from the alkyl chain.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic systems like pyrazines, these transitions are often π → π* and n → π*. The spectrum of this compound would be influenced by the pyrazine core and the hydrazide group, which acts as a chromophore.

In studies of related hydrazone Schiff bases derived from hydrazides, UV-Vis spectra are used to confirm the formation of the C=N bond and to study the electronic properties of the resulting molecule. bendola.com For instance, the reaction of a hydrazide with an aldehyde to form a hydrazone results in a new, often red-shifted, absorption band corresponding to the extended conjugation. researchgate.net Analysis of similar compounds shows that the solvent can influence the position of these absorption bands, indicating interactions between the solvent and the electronic states of the molecule. bendola.com For this compound, one would expect characteristic absorption maxima related to the electronic structure of the pyrazine ring system, which may be subtly modified by the propyl and carbohydrazide substituents.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, data from its close analog, 5-methylpyrazine-2-carbohydrazide , provides significant insight. researchgate.net

The crystal structure of 5-methylpyrazine-2-carbohydrazide (C₆H₈N₄O) reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net In this structure, the molecule is not perfectly planar. The bond length of the C=O double bond is 1.234(2) Å. researchgate.net Crucially, the crystal packing is dominated by intermolecular N—H···O hydrogen bonds, which link adjacent molecules into a chain-like structure. researchgate.net

It is highly probable that this compound would exhibit similar hydrogen bonding patterns, forming chains or more complex networks in the solid state. The key difference would be the conformation and packing influence of the larger propyl group, which may lead to different crystal packing arrangements and unit cell parameters compared to the methyl derivative.

Table 1: Crystallographic Data for the Analogous Compound 5-methylpyrazine-2-carbohydrazide researchgate.net

Parameter Value
Chemical Formula C₆H₈N₄O
Formula Weight 152.15
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.019(5)
b (Å) 9.990(6)
c (Å) 9.050(6)
β (°) 98.474(10)
Volume (ų) 717.1(7)
Z 4

This interactive table provides the crystallographic data for 5-methylpyrazine-2-carbohydrazide, a structural analog of the target compound.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the theoretical values calculated from the compound's chemical formula to verify its purity and confirm its identity.

For this compound, the chemical formula is C₈H₁₂N₄O. The theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

Molecular Weight: 180.21 g/mol

Theoretical Composition:

Carbon (C): 53.32%

Hydrogen (H): 6.71%

Nitrogen (N): 31.09%

Oxygen (O): 8.88%

In practice, when synthesizing this compound or its derivatives, researchers would perform CHN analysis. The experimental results would be expected to be within ±0.4% of the calculated theoretical values to confirm the successful synthesis and purity of the sample. For example, in the synthesis of various Schiff base hydrazones, elemental analysis is a standard characterization step to ensure the final product matches the expected empirical formula. bendola.comresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Pyrazine-2-carbonitrile

Coordination Chemistry of 5 Propylpyrazine 2 Carbohydrazide Derivatives As Advanced Ligands

Ligand Design Principles and Potential Coordination Modes (O, N Donor Atoms)

The design of ligands based on 5-propylpyrazine-2-carbohydrazide is centered around the strategic placement of oxygen (O) and nitrogen (N) donor atoms. These atoms possess lone pairs of electrons that can be readily donated to a metal center, forming coordinate bonds. The core structure of these ligands typically features a pyrazine (B50134) ring and a carbohydrazide (B1668358) functional group, both of which are rich in potential coordination sites.

The pyrazine ring itself contains two nitrogen atoms, which can act as donor sites. The carbohydrazide moiety (-CONHNH₂) introduces additional coordination possibilities through the carbonyl oxygen and the nitrogen atoms of the hydrazide group. yu.edu.jo Derivatives of this compound, such as hydrazones formed by condensation with aldehydes or ketones, further expand the coordination sphere. yu.edu.jobendola.com

These ligands can coordinate to metal ions in several ways:

Monodentate: Coordination occurs through a single donor atom.

Bidentate: Two donor atoms from the ligand bind to the same metal ion, forming a chelate ring. Common bidentate coordination modes involve the pyrazine ring nitrogen and the carbonyl oxygen, or the azomethine nitrogen and phenolic oxygen in hydrazone derivatives. nih.govmdpi.com

Tridentate: Three donor atoms are involved in coordination to a single metal ion. In many hydrazone derivatives of pyrazine-2-carbohydrazide (B1222964), the ligand acts as a dibasic tridentate ligand, coordinating through a phenolate (B1203915) oxygen, the azomethine nitrogen, and an enolate oxygen atom. eurjchem.comresearchgate.net

Bridging: The ligand can link two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.govnih.gov

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the specific structure of the ligand derivative. ncn.gov.pl The presence of the propyl group on the pyrazine ring can also influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes of this compound Derivatives

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. yu.edu.jonih.gov The resulting complexes are then characterized using a variety of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Derivatives of pyrazine-2-carbohydrazide readily form complexes with a range of first-row transition metal ions. For instance, new coordination compounds of Mn(II), Fe(III), Co(II), and Ni(II) with N'-benzylidenepyrazine-2-carbohydrazonamide have been synthesized and characterized. mdpi.comnih.gov Similarly, complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with a pyrazine carbohydrazone ligand have been prepared and studied. yu.edu.jo

The stoichiometry of these complexes is often found to be 1:1 or 1:2 (metal:ligand). scispace.com Elemental analysis, in conjunction with other techniques, helps to establish these ratios. nih.gov The coordination geometry around the metal center is typically octahedral or tetrahedral, although square planar and square pyramidal geometries have also been observed. eurjchem.comresearchgate.netresearchgate.net For example, studies on mononuclear complexes with a pyrazinecarbohydrazone ligand suggested octahedral geometry for Cr(III), Fe(III), MoO₂(VI), WO₂(VI), and UO₂(VI) complexes, while a square pyramidal geometry was proposed for the VO(IV) complex. eurjchem.comresearchgate.net

While the coordination chemistry of this compound derivatives with transition metals is more extensively studied, there is growing interest in their complexes with main group and lanthanide ions. The versatile donor set of these ligands makes them suitable for coordinating with a variety of metal ions, including those from the s- and p-blocks, as well as the f-block.

For instance, pyrazine derivatives have been used to synthesize complexes with Th(IV) and UO₂(VI). bendola.com The coordination chemistry of pyrazine derivatives with lanthanide ions such as Nd(III), Sm(III), Eu(III), Gd(III), Tb(III), and Dy(III) has also been explored, often leading to the formation of dinuclear or polynuclear structures with interesting luminescence and magnetic properties. nih.govresearchgate.netmdpi.com The larger ionic radii and higher coordination numbers typical of lanthanide ions can lead to different structural motifs compared to transition metal complexes.

Spectroscopic Investigations of Coordination Compounds (IR, UV-Vis, ESR, Reflectance Spectroscopy)

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. bendola.com Shifts in the vibrational frequencies of key functional groups upon complexation provide direct evidence of their involvement in bonding. For example, a shift in the ν(C=O) band of the carbohydrazide group to a lower frequency indicates coordination through the carbonyl oxygen. Similarly, changes in the positions of ν(C=N) and pyrazine ring vibrations confirm the participation of the azomethine and pyrazine nitrogen atoms in coordination. nih.gov The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds. bendola.com

UV-Visible (UV-Vis) and Reflectance Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and the geometry around the metal ion. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions. bendola.com In the case of transition metal complexes with d-electrons, d-d transitions can also be observed, and their positions and intensities are indicative of the coordination geometry and ligand field strength.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II) and VO(IV). yu.edu.jo The ESR spectrum provides information about the electronic environment of the unpaired electron, allowing for the determination of g-values, which can help in assigning the geometry of the complex. researchgate.net

Table 1: Selected Spectroscopic Data for Metal Complexes of Pyrazine-2-carbohydrazone Derivatives

ComplexKey IR Bands (cm⁻¹)Electronic Spectral Bands (nm)
Fe(III) complex of N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazideν(C=N) shifted, new ν(M-N) and ν(M-O) bands appear. bendola.comCharge transfer bands observed. bendola.com
Cr(III) complex of N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazideν(C=N) shifted, new ν(M-N) and ν(M-O) bands appear. Bands consistent with octahedral geometry.
VO(IV) complex of N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazideν(C=N) shifted, new ν(M-N) and ν(M-O) bands appear. Bands indicative of square pyramidal geometry.

This table is illustrative and specific values can vary based on the exact ligand and metal ion.

Magnetic Susceptibility Measurements of Paramagnetic Complexes

Magnetic susceptibility measurements are essential for determining the magnetic properties of paramagnetic complexes, which are those containing unpaired electrons. bendola.com The effective magnetic moment (μ_eff) of a complex, calculated from the measured magnetic susceptibility, provides insight into the number of unpaired electrons and the spin state of the central metal ion. rsc.org

For example, high-spin octahedral Fe(III) complexes are expected to have a magnetic moment close to 5.9 B.M. bendola.com The magnetic moments of Cu(II) complexes can help distinguish between different coordination geometries. By comparing the experimental magnetic moment with the theoretical spin-only value, information about orbital contributions and magnetic exchange interactions in polynuclear complexes can be obtained. rsc.org Diamagnetic complexes, such as those of Zn(II) and Cd(II), will have a magnetic moment of zero. researchgate.net

Table 2: Magnetic Moments for Selected Transition Metal Complexes

Metal IonTypical GeometryNumber of Unpaired ElectronsExpected Magnetic Moment (B.M.)
Mn(II)Octahedral (high spin)5~5.9
Fe(III)Octahedral (high spin)5~5.9 bendola.com
Co(II)Octahedral (high spin)3~4.3-5.2
Ni(II)Octahedral2~2.8-4.0
Cu(II)Various1~1.7-2.2

Note: The expected magnetic moment can vary depending on the specific ligand field and any magnetic exchange interactions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability and decomposition of metal complexes. nih.gov In a TGA experiment, the mass of a sample is monitored as a function of temperature. The resulting thermogram provides information about the decomposition steps, the temperature ranges of stability, and the nature of the final residue. nih.gov

For complexes of this compound derivatives, TGA can reveal the loss of solvent molecules (such as water or ethanol) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. yu.edu.jo The final decomposition product is typically the corresponding metal oxide. yu.edu.jonih.gov The decomposition temperatures can provide a relative measure of the thermal stability of the complexes. For instance, the thermal stability of a series of mononuclear pyrazine-2-carbohydrazone metal complexes was found to follow the order: Cr(III) < WO₂(VI) < Fe(III) < MoO₂(VI) < VO(IV) < UO₂(VI). eurjchem.comresearchgate.net From the TGA data, various kinetic and thermodynamic parameters for the decomposition processes can also be calculated. yu.edu.jo

Proposed Geometries and Structural Elucidation of Coordination Compounds

The structural elucidation of these coordination compounds relies heavily on a variety of analytical techniques. Elemental analysis helps in determining the empirical formula of the complexes. Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry are pivotal in understanding the ligand's binding to the metal ion. eurjchem.comeurjchem.com

For instance, in studies of related pyrazine-2-carbohydrazone metal complexes, IR spectroscopy is instrumental in confirming the coordination of the ligand. eurjchem.comeurjchem.com The shifting of characteristic vibrational bands, such as the C=N (azomethine) and C=O (carbonyl) stretching frequencies upon complexation, provides direct evidence of the ligand's involvement in bonding with the metal center. eurjchem.comeurjchem.comnih.gov

Based on physicochemical and spectroscopic data, various geometries have been proposed for metal complexes involving pyrazine carbohydrazide derivatives. For a series of mononuclear complexes with a pyrazinecarbohydrazone ligand, an octahedral geometry was suggested for Cr(III), Fe(III), MoO₂(VI), WO₂(VI), and UO₂(VI) complexes, while a square pyramidal geometry was proposed for the VO(IV) complex. eurjchem.comeurjchem.com These proposed geometries are typically a result of the ligand acting as a tridentate donor, coordinating through multiple atoms to satisfy the coordination sphere of the central metal ion. eurjchem.comeurjchem.com

The table below summarizes the proposed geometries for a selection of metal complexes with a pyrazine carbohydrazone derivative, based on spectroscopic and analytical data. eurjchem.comeurjchem.com

Metal IonProposed GeometryCoordination
Cr(III)OctahedralTridentate
Fe(III)OctahedralTridentate
MoO₂(VI)OctahedralTridentate
WO₂(VI)OctahedralTridentate
UO₂(VI)OctahedralTridentate
VO(IV)Square PyramidalTridentate

Further structural insights can be gained from techniques like ¹H and ¹³C NMR spectroscopy, which can help to elucidate the structure of the complexes in solution. eurjchem.comeurjchem.com Magnetic susceptibility measurements also play a role in determining the geometry, particularly for paramagnetic metal ions, by providing information about the number of unpaired electrons.

Molecular modeling and docking simulations are increasingly being used to complement experimental data. mdpi.com These computational methods can predict the most stable conformation of the metal complexes and their potential interactions with biological macromolecules. mdpi.comuantwerpen.be

Exploration of Biological Activities and Structure Activity Relationships of 5 Propylpyrazine 2 Carbohydrazide Derivatives Excluding Clinical Studies

In Vitro Antimicrobial Activity Studies

The antimicrobial potential of 5-propylpyrazine-2-carbohydrazide derivatives has been extensively investigated against a wide array of bacterial, fungal, and mycobacterial strains.

Antibacterial Efficacy Against Bacterial Strains

Research has demonstrated that pyrazine-2-carbohydrazide (B1222964) derivatives exhibit notable antibacterial activity, with a general trend of higher potency against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.netjyoungpharm.in

A study involving a series of pyrazine-2-carbohydrazide derivatives revealed that compounds PH01, PH02, PH03, PH04, PH08, PH09, and PH10 were active against S. aureus and B. subtilis. In the same series, compounds PH05, PH06, and PH07 showed activity against E. coli, while PH12 and PH14 were active against Salmonella typhi. Another study on 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives found that 2,3 and 4-nitro benzaldehyde (B42025) derivatives (compounds PM 8-10) displayed promising activity against both Gram-positive and Gram-negative strains. ijddr.in

The minimum inhibitory concentration (MIC) values of several pyridine-carbohydrazide derivatives have been determined against various bacterial strains. For instance, compound 3 showed an MIC of 2 μg/mL against Aeromonas hydrophila ATCC 7966, and compound 6 had an MIC of 2 μg/mL against Staphylococcus aureus ATCC 29213. mdpi.com Compound 4 exhibited MIC values ranging from 4 to 16 μg/mL against clinical and ATCC strains of P. aeruginosa, P. mirabilis, and S. aureus. mdpi.com

Table 1: Antibacterial Activity of Pyrazine-2-Carbohydrazide Derivatives

Compound Code S. aureus (Gram-positive) B. subtilis (Gram-positive) E. coli (Gram-negative) S. typhi (Gram-negative)
PH01 Active Active Inactive Inactive
PH02 Active Active Inactive Inactive
PH03 Active Active Inactive Inactive
PH04 Active Active Inactive Inactive
PH05 Inactive Inactive Active Inactive
PH06 Inactive Inactive Active Inactive
PH07 Inactive Inactive Active Inactive
PH08 Active Active Inactive Inactive
PH09 Active Active Inactive Inactive
PH10 Active Active Inactive Inactive
PH12 Inactive Inactive Inactive Active
PH14 Inactive Inactive Inactive Active

Data sourced from a study on pyrazine-2-carbohydrazide derivatives.

Antifungal Efficacy Against Fungal Strains

The antifungal properties of these derivatives have also been a subject of investigation. Studies on pyridine-carbohydrazide derivatives have indicated their potential against fungal pathogens, particularly Candida albicans. mdpi.com For instance, 2-acylhydrazino-5-arylpyrrole derivatives have demonstrated significant antifungal activities against various Candida species, with MIC values in the range of 0.39-3.12 microg/mL. nih.gov

Antimycobacterial Activity Against Mycobacterium tuberculosis and Other Mycobacteria

A significant focus of research on pyrazine (B50134) carbohydrazide (B1668358) derivatives has been their activity against Mycobacterium tuberculosis. A series of N'-(E)-heteroaromatic-pyrazine-2-carbohydrazide derivatives were synthesized and evaluated against M. tuberculosis ATCC 27294. nih.gov Compounds 5a and 5f from this series showed potent activities with MICs of 3.12 and 50 µg/mL, respectively, which were notably better than the first-line drug pyrazinamide (B1679903) (MIC > 100 µg/mL). nih.gov Furthermore, compound 5f was found to be non-cytotoxic to host cells at effective concentrations. nih.gov

Another study focused on 5-chloro-N-phenylpyrazine-2-carboxamides, which combine the structural features of 5-chloropyrazinamide (5-Cl-PZA) and anilides. nih.gov Most of these compounds exhibited activity against M. tuberculosis H37Rv with MICs ranging from 1.56 to 6.25 µg/mL. nih.gov Specifically, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21 ) inhibited all tested strains, including M. kansasii and M. avium, with an MIC of 1.56 µg/mL for M. tuberculosis. nih.gov

Enzymatic Inhibition Investigations

The inhibitory effects of this compound derivatives on specific enzymes have been explored, revealing potential mechanisms for their biological activities.

Urease Inhibition

Hydrazone derivatives of 5-methylpyrazine-2-carboxylic acid have been evaluated for their urease inhibition activity. researchgate.net Pyridylpiperazine-based carbodithioate derivatives have also been synthesized and assessed as urease inhibitors. nih.govnih.govresearchgate.net In one study, all synthesized compounds showed significant inhibitory activity compared to the standard drug thiourea. nih.gov Compound 5j , with an o-tolyl moiety, was the most potent inhibitor, with an IC50 value of 5.16 ± 2.68 μM. nih.govnih.govresearchgate.net Another study on pyridylpiperazine hybrid derivatives identified compounds 5b and 7e as the most active urease inhibitors, with IC50 values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively. frontiersin.org

Enoyl-acyl Carrier Protein Reductase Inhibition

The enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis is a key enzyme in fatty acid biosynthesis and a validated drug target. nih.gov Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors. nih.gov Structure-activity relationship studies revealed that electron-withdrawing groups at the meta-position of the phenyl ring generally led to the best InhA inhibitory activity. nih.gov

Antioxidant Activity Profiling

Several studies have investigated the antioxidant potential of pyrazine carbohydrazide derivatives.

Hydrazone derivatives of 5-methylpyrazine-2-carboxylic acid were evaluated for their antioxidant activity, with the hydrazide 2 being identified as the most potent. researchgate.net In another study, the antioxidant activity of 5-aminopyrazole derivatives was measured using the DPPH assay. nih.gov Compounds 4b and 4c showed the best antioxidant activity, with values of 27.65% and 15.47%, respectively. nih.gov

The antioxidant properties of dihydropyrazole-carbohydrazide derivatives have also been reported, with all tested compounds exhibiting antioxidant activity comparable to ascorbic acid. mdpi.com Furthermore, 2-[phenylhydrazine (or hydrazine)-thiosemicarbazone]-chitosan derivatives have demonstrated strong scavenging activity against hydroxyl radicals and superoxide (B77818) anions. nih.gov

Mechanistic Insights into In Vitro Biological Interactions

Understanding the molecular interactions of these derivatives is crucial for elucidating their mechanisms of action.

DNA/RNA Interactions

Studies on pyrazine-based DNA binders have explored their noncovalent interactions with DNA, which include groove binding, intercalary binding, and electrostatic interactions. nih.gov Research on 2-chloro-3-hydrazinopyrazine (2Cl3HP) indicated its high affinity for DNA. nih.gov Molecular docking studies have shown that pyrazine derivatives can bind to the DNA groove through nonspecific π–π interactions between the pyrazine ring and deoxyribose rings. nih.gov

Protein Binding

The interaction of alkylpyrazines with proteins has been observed, with the presence of proteins potentially reducing their antimicrobial efficacy. tugraz.at Molecular docking studies of urease inhibitors have revealed interactions with the active site of the enzyme. For example, compound 5j was found to interact with the urease binding site through hydrophilic, hydrophobic, and electrostatic interactions. nih.gov The pyridine (B92270) ring of 5j forms π–cation and carbon–hydrogen bonds with specific amino acid residues in the active site. nih.gov

In Vitro Efficacy Against Resistant Microbial Strains

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. mdpi.commdpi.com Derivatives of pyrazine, particularly those related to pyrazinamide, a first-line anti-tuberculosis drug, have been a focal point of such research. nih.govdigitellinc.com Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.govnih.gov Resistance to pyrazinamide is often linked to mutations in the pncA gene, which encodes for this enzyme. nih.govdigitellinc.com Consequently, research has been directed towards synthesizing analogs of POA and related carbohydrazide derivatives that can bypass this resistance mechanism or exhibit enhanced potency.

Studies on pyrazinoic acid analogs have shown that substitutions on the pyrazine ring can significantly influence their antimycobacterial activity. For instance, the introduction of alkylamino groups at the 3- and 5-positions of POA has resulted in compounds that are 5 to 10-fold more potent than POA itself against Mycobacterium tuberculosis. digitellinc.comnih.gov While specific data on this compound is limited in publicly available literature, studies on closely related pyrazine-2-carbohydrazide derivatives have demonstrated promising results against resistant strains.

In one study, a series of pyrazine-2-carbohydrazide derivatives were synthesized and evaluated for their efficacy against the H37Rv strain of M. tuberculosis. Two compounds from this series, T16 and T19, exhibited significant antitubercular activity with a minimal inhibitory concentration (MIC) of 1.56 µg/mL. bohrium.com Another study focused on pyridine-4-carbohydrazide derivatives, with one compound, N-(2-(4-(benzyloxy) phenyl)-4-oxo-1,3-thiazinan-3-yl) isonicotinamide, showing remarkable activity against the H37Rv strain of M. tuberculosis with an MIC of 0.12 µM, which was three times more potent than the standard drug isoniazid. mdpi.com

The antimicrobial activity of these derivatives is not limited to mycobacteria. Research on 5-methylpyrazine-2-carbohydrazide derivatives has shown their efficacy against both Gram-positive and Gram-negative bacteria. ijddr.inoalib.com Specifically, derivatives incorporating 2, 3, and 4-nitro benzaldehyde showed promising activity against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli. ijddr.in The lipophilicity of these compounds is considered a crucial factor, as it may facilitate their diffusion through the lipid-rich cell walls of bacteria. mdpi.com

The following table summarizes the in vitro antimicrobial activity of various pyrazine and pyridine carbohydrazide derivatives against different microbial strains.

Compound ClassDerivative/CompoundTest OrganismResistance StatusMICReference
Pyrazine-2-carbohydrazideT16Mycobacterium tuberculosis H37RvNot Specified1.56 µg/mL bohrium.com
Pyrazine-2-carbohydrazideT19Mycobacterium tuberculosis H37RvNot Specified1.56 µg/mL bohrium.com
Pyridine-4-carbohydrazideN-(2-(4-(benzyloxy) phenyl)-4-oxo-1,3-thiazinan-3-yl) isonicotinamideMycobacterium tuberculosis H37RvNot Specified0.12 µM mdpi.com
5-Methylpyrazine-2-carbohydrazide2-Nitro benzaldehyde derivativeStaphylococcus aureusNot Specified- ijddr.in
5-Methylpyrazine-2-carbohydrazide3-Nitro benzaldehyde derivativeBacillus subtilisNot Specified- ijddr.in
5-Methylpyrazine-2-carbohydrazide4-Nitro benzaldehyde derivativeSalmonella typhiNot Specified- ijddr.in
Pyrazinoic Acid Analog3- and 5-position alkylamino-POA analogsMycobacterium tuberculosisPZA-Resistant (implied)5-10x > POA digitellinc.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These studies are instrumental in the rational design of new, more potent drugs by identifying the key molecular descriptors that influence their activity. benthamdirect.com

In the context of antitubercular agents, QSAR studies have been applied to various classes of compounds, including those structurally related to this compound. For instance, a QSAR analysis of a series of N(1)-benzylidene pyridine-2-carboxamidrazone antitubercular compounds identified hydrophobicity (logP) and ionization potential as critical factors influencing their cytotoxicity. nih.gov The study developed equations with determination coefficients (r²) ranging from 0.65 to 0.92, indicating a good correlation between the physicochemical properties and the biological effect. nih.gov

Another study involving pyrazolo-pyrimidine derivatives utilized a 3D-QSAR approach with Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their chemical structures with their observed activity against M. tuberculosis. benthamdirect.com Such 3D-QSAR models provide insights into the steric and electrostatic field requirements for optimal interaction with the biological target.

For a series of quinolinone-based thiosemicarbazones, a QSAR model suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov The developed model showed good statistical significance with an R² of 0.83, indicating that a larger van der Waals volume could lead to higher biological activity. nih.gov

While a specific QSAR study for this compound was not found in the reviewed literature, the principles from studies on analogous structures can be extrapolated. The key descriptors often found to be significant in the QSAR of heterocyclic antitubercular agents are summarized in the table below.

QSAR Study FocusKey Physicochemical DescriptorsImpact on Biological ActivityReference
N(1)-benzylidene pyridine-2-carboxamidrazonesHydrophobicity (logP)Peak cytotoxicity at logP of 3.2 nih.gov
N(1)-benzylidene pyridine-2-carboxamidrazonesIonization PotentialStrongly related to toxicity in a subgroup of compounds nih.gov
Quinolinone-based thiosemicarbazonesVan der Waals VolumePositive correlation with anti-TB activity nih.gov
Quinolinone-based thiosemicarbazonesElectron DensityImplicated in anti-TB activity nih.gov
Quinolinone-based thiosemicarbazonesElectronegativityImplicated in anti-TB activity nih.gov
Pyrazolo-pyrimidine derivatives3D-QSAR (CoMFA/CoMSIA)Steric and electrostatic fields correlate with anti-TB activity benthamdirect.com

These studies underscore the importance of physicochemical properties such as lipophilicity, electronic parameters, and steric factors in modulating the biological activity of this class of compounds. The insights gained from such QSAR models are invaluable for the future design and optimization of novel this compound derivatives with enhanced efficacy against resistant microbial strains.

Computational and Theoretical Chemistry Studies of 5 Propylpyrazine 2 Carbohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of electronic structure and the prediction of chemical reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. nih.govrsc.org For 5-Propylpyrazine-2-carbohydrazide, DFT calculations, typically employing a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry. icm.edu.pl This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

From this optimized geometry, a wealth of information about the molecule's ground state properties can be derived. This includes bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile. Furthermore, electronic properties such as the dipole moment and the distribution of atomic charges can be calculated, offering insights into the molecule's polarity and the reactivity of different atomic sites.

Table 1: Exemplary Calculated Ground State Properties of this compound using DFT

PropertyCalculated Value
Total EnergyValue (Hartree)
Dipole MomentValue (Debye)
Point GroupC1

Note: The values in this table are illustrative and would be obtained from actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more likely to be reactive. researchgate.net For this compound, FMO analysis can predict its reactivity towards other molecules and its potential to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecule can also identify the most probable sites for electrophilic and nucleophilic attack. bhu.ac.in

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are illustrative and would be obtained from FMO analysis.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Quantum chemical calculations are also invaluable for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization. For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. nih.gov These predicted shifts can then be compared with experimental NMR spectra to confirm the molecule's structure.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. This information is useful for understanding the electronic transitions within the molecule, such as n→π* and π→π* transitions. researchgate.net

Computational Analysis of Reaction Mechanisms and Pathways

Theoretical calculations can provide deep insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the high-energy intermediates that connect reactants and products. rsc.org The energy barrier of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For example, if this compound were to undergo a cyclization reaction, computational analysis could be used to determine the most favorable reaction pathway and the structure of the transition state. This understanding of reaction mechanisms is crucial for optimizing reaction conditions and for designing new synthetic routes.

Molecular Docking and Simulation Studies for Ligand-Biomacromolecule Interactions

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a large biomolecule, such as a protein or enzyme. These methods are central to drug discovery and development.

Prediction of Binding Modes and Affinities with Target Enzymes or Receptors

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when it binds to a target biomolecule. nih.govresearchgate.net For this compound, docking studies can be performed to identify its potential binding modes within the active site of a specific enzyme or receptor. The process involves generating a large number of possible conformations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each conformation. researchgate.net

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov This information is invaluable for understanding the molecular basis of the ligand's biological activity and for designing more potent and selective inhibitors. Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor interactions over time.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Binding Affinity (Scoring Function)Value (kcal/mol)
Predicted Hydrogen BondsList of interacting residues
Key Hydrophobic InteractionsList of interacting residues

Note: The values and residues in this table are illustrative and would be obtained from actual molecular docking simulations.

Rationalization of Observed Biological Activities

Computational studies are instrumental in explaining the observed biological activities of pyrazine (B50134) derivatives at a molecular level. For this compound, this would typically involve molecular docking and quantitative structure-activity relationship (QSAR) studies.

Molecular docking simulations would be employed to predict the binding orientation and affinity of this compound within the active site of a biological target. Pyrazine derivatives have been investigated for various biological activities, including as antitubercular and anticancer agents. researchgate.netnih.govnih.gov For instance, if this compound were evaluated as an antitubercular agent, it would likely be docked against enzymes such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in the mycobacterial cell wall synthesis pathway. researchgate.netnih.gov

The simulation would reveal potential key interactions, such as:

Hydrogen Bonding: The carbohydrazide (B1668358) moiety is a potent hydrogen bond donor and acceptor, likely forming crucial hydrogen bonds with amino acid residues in the target's active site. researchgate.net The pyrazine nitrogens can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The propyl group at the 5-position would be expected to form hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket. This can enhance binding affinity and selectivity compared to the unsubstituted parent compound, pyrazinamide (B1679903).

Pi-Stacking: The aromatic pyrazine ring could engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site. dergipark.org.tr

By comparing the docking score and binding interactions of this compound with those of known inhibitors, researchers can rationalize its biological potency. A higher binding affinity, indicated by a more negative docking score, often correlates with greater biological activity. nih.gov

Advanced Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. aip.orgnih.govyoutube.com An MD simulation of this compound, both alone in solution and in complex with a target protein, would provide deeper insights.

Conformational Analysis: In solution, this compound has several rotatable bonds, particularly around the carbohydrazide side chain. MD simulations can explore the conformational landscape of the molecule, identifying low-energy, stable conformations. This is critical because the molecule's conformation upon entering a binding site can significantly impact its ability to bind effectively.

Ligand Dynamics in the Binding Site: When simulated within a protein's binding site, MD can assess the stability of the interactions predicted by docking. nih.govresearchgate.net Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): Plotting the RMSD of the ligand over the simulation time indicates its stability in the binding pocket. A low and stable RMSD suggests a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the molecule. It could show, for example, that the pyrazine core is held rigidly in place while the propyl chain has more motional freedom. researchgate.net

Interaction Fingerprints: These analyses can track the persistence of specific hydrogen bonds and hydrophobic contacts throughout the simulation, confirming which interactions are most critical for stable binding. nih.gov

Such simulations can reveal whether the initial docked pose is maintained and can uncover alternative binding modes, providing a more complete picture of the binding event. nih.gov

Prediction of Physicochemical Descriptors and Drug-Like Properties

Before undertaking costly synthesis and biological testing, the physicochemical and drug-like properties of a compound like this compound can be predicted using computational models. These predictions are often based on the compound's structure and are used to assess its potential as a drug candidate, a process known as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. dergipark.org.trdoaj.orgthieme-connect.com

For the parent compound, pyrazine-2-carbohydrazide (B1222964), computational tools provide several predicted descriptors. The addition of a propyl group to create this compound would systematically alter these properties. The propyl group, being a nonpolar alkyl chain, would most notably increase the molecule's lipophilicity (fat-solubility), which can influence its absorption and distribution.

Below is a table of predicted physicochemical properties for the parent compound, pyrazine-2-carbohydrazide, and a qualitative prediction of how the 5-propyl group would influence them.

PropertyPredicted Value (Pyrazine-2-carbohydrazide)Predicted Effect of 5-Propyl GroupRationale
Molecular Weight 138.13 g/mol nih.govIncreaseAddition of a C3H7 group.
XLogP3 -0.9IncreaseThe propyl group is hydrophobic, increasing the octanol-water partition coefficient.
Hydrogen Bond Donors 2 nih.govNo ChangeThe carbohydrazide group (-NHNH2) remains unchanged.
Hydrogen Bond Acceptors 3 nih.govNo ChangeThe pyrazine nitrogens and carbonyl oxygen remain.
Topological Polar Surface Area (TPSA) 82.8 ŲNo ChangeThe polar atoms (N and O) and their attached hydrogens are unchanged.
Rotatable Bond Count 1IncreaseA new rotatable bond is introduced between the pyrazine ring and the propyl group.

These descriptors are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. In silico ADMET prediction for pyrazine derivatives often suggests good human intestinal absorption and that they are not likely to be toxic. doaj.orgresearchgate.net The increased lipophilicity from the propyl group would need to be balanced, as excessively high values can lead to poor solubility and metabolic instability.

Advanced Applications and Materials Science Perspectives of 5 Propylpyrazine 2 Carbohydrazide Derivatives

Role as Chemosensors and Recognition Agents for Metal Ions

Derivatives of 5-propylpyrazine-2-carbohydrazide are promising candidates for the development of chemosensors for metal ion recognition. The carbohydrazide (B1668358) group can be readily condensed with various aldehydes and ketones to form Schiff base ligands. These ligands possess multiple coordination sites—the pyrazine (B50134) nitrogen atoms, the azomethine nitrogen, and the amide group—that can selectively bind to specific metal ions.

The binding of a metal ion to these ligand systems can induce a noticeable change in their photophysical properties, such as a shift in absorption or emission spectra, or a change in color, which forms the basis of their sensing capabilities. While specific studies on the 5-propyl derivative are emerging, research on analogous pyrazine-2-carboxamide Schiff bases has demonstrated their ability to form stable complexes with a range of metal ions including Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II). researchgate.net The geometry and stability of these complexes are influenced by the nature of the metal ion and the substituents on the ligand, indicating the potential for creating highly selective and sensitive chemosensors.

Integration into Functional Materials

The integration of this compound derivatives into functional materials is an area of growing interest, with potential applications spanning electronics and optics.

Semiconducting Properties of Complexes and Derivatives

Metal complexes of pyrazine-2-carbohydrazone ligands, which are closely related to derivatives of this compound, have been shown to exhibit semiconducting behavior. eurjchem.comresearchgate.neteurjchem.com The electrical conductivity of these materials is influenced by temperature, following the Arrhenius equation, which is characteristic of semiconductor materials. eurjchem.comresearchgate.neteurjchem.com

For instance, mononuclear complexes of a pyrazinecarbohydrazone ligand with various metals such as VO(IV), Cr(III), Fe(III), MoO₂(VI), WO₂(VI), and UO₂(VI) have been synthesized and their solid-state electrical conductivity measured. eurjchem.comresearchgate.neteurjchem.com The results indicate that the electrical conductivity varies with the central metal ion, suggesting that the semiconducting properties can be tuned by judicious selection of the metal center. This opens up possibilities for their use in electronic devices.

Table 1: Electrical Conductivity Data for Mononuclear Pyrazine-2-carbohydrazone Metal Complexes

Metal ComplexTemperature Range (K)Conductivity Behavior
VO(IV) Complex313-373Semiconducting eurjchem.comresearchgate.neteurjchem.com
Cr(III) Complex313-373Semiconducting eurjchem.comresearchgate.neteurjchem.com
Fe(III) Complex313-373Semiconducting eurjchem.comresearchgate.neteurjchem.com
MoO₂(VI) Complex313-373Semiconducting eurjchem.comresearchgate.neteurjchem.com
WO₂(VI) Complex313-373Semiconducting eurjchem.comresearchgate.neteurjchem.com
UO₂(VI) Complex313-373Semiconducting eurjchem.comresearchgate.neteurjchem.com

Note: The ligand in these studies was N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide.

Photochromic Properties

Derivatives of this compound, particularly those forming hydrazone linkages, have the potential to exhibit photochromism—a reversible transformation between two forms having different absorption spectra, induced by photoirradiation. Research on other pyrazine-based systems has demonstrated that coordination to a metal can stabilize pyrazine radicals, leading to photochromic behavior. rsc.orgnih.gov

Furthermore, hydrazone-based photoswitches are a well-established class of photochromic compounds. rsc.orgresearchgate.net The photoisomerization between the E and Z isomers of the C=N double bond in the hydrazone moiety can be triggered by light. The rate of this isomerization can be influenced by factors such as the solvent and the presence of additives. rsc.org This suggests that by designing appropriate this compound hydrazone derivatives, it may be possible to create novel photoresponsive materials.

Potential in Optoelectronic Applications (e.g., Solar Cells)

Pyrazine-functionalized π-conjugated materials are gaining attention for their potential in various optoelectronic applications, including solar cells. The electron-deficient nature of the pyrazine ring can facilitate charge transfer processes, which are crucial for the functioning of optoelectronic devices. While direct applications of this compound in solar cells have yet to be extensively reported, related pyrazine derivatives have been investigated for their ability to inhibit photosynthetic electron transport. nih.gov For example, certain amides of 6-chloropyrazine-2-carboxylic acid have shown significant inhibitory effects on the oxygen evolution rate in spinach chloroplasts, demonstrating their interaction with biological photosynthetic systems. nih.gov This interaction with charge transfer processes in a biological context hints at their potential in artificial photosynthetic and photovoltaic systems.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from pyrazine-based ligands have shown promise in catalysis. For instance, copper(II) complexes of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been investigated for their biomimetic catalytic activity. rsc.org These complexes were found to catalyze the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) and o-aminophenol (OAP), mimicking the function of catechol oxidase. rsc.org

The catalytic activity is dependent on the coordination environment of the metal ion, which can be modulated by the structure of the pyrazine ligand. The carbohydrazide moiety in this compound and its derivatives can provide a versatile platform for designing ligands that can stabilize catalytically active metal centers. This opens up the possibility of developing novel catalysts for a variety of organic transformations.

Development of Novel Materials with Tunable Properties

A key advantage of using this compound as a building block is the potential for creating novel materials with tunable properties. The properties of the resulting materials can be systematically altered by modifying the structure of the parent molecule.

For example, studies on substituted N-benzylpyrazine-2-carboxamides have shown that the lipophilicity and biological activity of these compounds can be fine-tuned by changing the substituents on the pyrazine and benzene (B151609) rings. researchgate.net Similarly, the introduction of different functional groups onto the this compound scaffold can be used to modulate its electronic, optical, and coordination properties. This tunability is crucial for the rational design of materials with specific functionalities for targeted applications in sensing, electronics, and catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Propylpyrazine-2-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves hydrazinolysis of a pyrazine ester precursor. For example, hydrazine hydrate (5x excess) in propan-2-ol under reflux for 2 hours efficiently converts methyl 5-propylpyrazine-2-carboxylate to the carbohydrazide derivative . Optimization includes adjusting solvent polarity (e.g., ethanol vs. propan-2-ol), temperature (60–80°C), and stoichiometry to improve yields (>75%) and purity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the hydrazide moiety (N–H peaks at δ 9.5–10.5 ppm) and propyl chain integration (δ 0.8–1.7 ppm for –CH2_2– groups) .
  • FT-IR : Stretching bands at ~3250 cm1^{-1} (N–H), 1660 cm1^{-1} (C=O), and 1580 cm1^{-1} (C=N) validate functional groups .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 196.1) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Key parameters include R-factor (<0.05), hydrogen bonding networks (e.g., N–H···O interactions), and torsional angles of the propyl chain. SHELXTL pipelines are robust for handling twinned data or high-resolution macromolecular interactions . For unstable crystals, synchrotron radiation improves data quality .

Q. What strategies address contradictory biological activity data in hydrazide derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test concentrations across 3–4 logarithmic scales (e.g., 1–100 µM) to identify IC50_{50} variability .
  • Structural Analogues : Compare with N-(4-chlorophenyl) derivatives to isolate the role of the propyl group .
  • Computational Validation : DFT studies (e.g., Gaussian 09) model electronic properties (HOMO-LUMO gaps) and predict binding affinities to targets like mycobacterial enzymes .

Q. How can researchers design assays to evaluate the antimycobacterial activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Use Mycobacterium tuberculosis H37Rv strains in Middlebrook 7H9 broth. Minimum inhibitory concentrations (MICs) are determined via microdilution (96-well plates) with resazurin as a viability indicator .
  • Cytotoxicity Screening : Parallel testing on Vero cells (ATCC CCL-81) ensures selectivity (Selectivity Index = IC50,host_{50,\text{host}} / MIC) .
  • SAR Analysis : Introduce substituents (e.g., halogenated aryl groups) to enhance lipophilicity and membrane penetration .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (~1.2–1.8), critical for bioavailability .
  • pKa Prediction : Tools like MarvinSuite identify ionizable groups (e.g., hydrazide N–H, pKa ~2.5–3.5) affecting solubility .
  • Molecular Dynamics (MD) : GROMACS simulations model hydration shells and stability in physiological buffers .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in synthetic yields reported across studies?

  • Methodological Answer :

  • Reproducibility Checks : Verify reagent purity (e.g., hydrazine hydrate ≥98%) and moisture control (anhydrous solvents) .
  • Byproduct Analysis : LC-MS identifies side products (e.g., acylhydrazones) from competing reactions .
  • Scale-Up Adjustments : Pilot reactions (1–10 g scale) may require modified reflux times or gradient cooling to prevent oligomerization .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield72–85% (optimized)
Melting Point145–148°C
logP (Predicted)1.5 ± 0.3
MIC (M. tuberculosis)12.5 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.